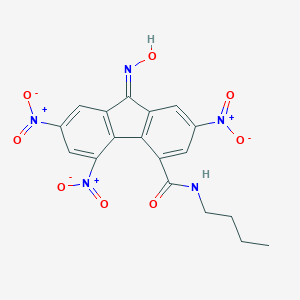![molecular formula C20H22N2S B344111 14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide](/img/structure/B344111.png)
14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,15-Diazapentacyclo[6521~3,6~0~2,7~0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-Diazapentacyclo[6521~3,6~0~2,7~0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
14,15-Diazapentacyclo[6521~3,6~0~2,7~
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying molecular interactions.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications.
Industry: It may find use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and pathways involved in cellular processes. Further research is needed to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
5,14-Dibenzyl-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone: Another pentacyclic compound with similar structural features.
16-Bromo-14,15-diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-11,14-dien-4-yl 4-bromobenzene-1-sulfonate: A brominated derivative with potential for different reactivity.
Uniqueness
14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide stands out due to the presence of the phenylsulfanyl group, which imparts unique chemical properties and potential reactivity compared to other similar pentacyclic compounds.
Properties
Molecular Formula |
C20H22N2S |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-phenylsulfanyl-14,15-diazapentacyclo[6.5.2.13,6.02,7.09,13]hexadeca-10,14-diene |
InChI |
InChI=1S/C20H22N2S/c1-2-5-12(6-3-1)23-16-10-11-9-15(16)18-17(11)19-13-7-4-8-14(13)20(18)22-21-19/h1-7,11,13-20H,8-10H2 |
InChI Key |
GRLFBTVITHDOBB-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3C4C5CC(C4C2N=N3)CC5SC6=CC=CC=C6 |
Canonical SMILES |
C1C=CC2C1C3C4C5CC(C4C2N=N3)CC5SC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B344028.png)
![1-(9H-carbazol-9-yl)-3-{4-[2-hydroxy-3-(1,3,6-tribromo-9H-carbazol-9-yl)propyl]-1-piperazinyl}-2-propanol](/img/structure/B344029.png)
![1-[(1,1,3,3-tetramethylbutyl)amino]-3-(1,3,6-tribromo-9H-carbazol-9-yl)-2-propanol](/img/structure/B344031.png)
![1-(2,5-Dimethoxy-4-methylphenyl)-2-[2-(2,5-dimethoxy-4-methylphenyl)-2-oxoethoxy]ethanone](/img/structure/B344036.png)




![15,16-Diazahexacyclo[6.6.2.23,6.110,13.02,7.09,14]nonadeca-4,11,15-triene](/img/structure/B344045.png)

![2,2'(3H,3'H)-spirobi[benzothiazole], 3,3'-dimethyl-](/img/structure/B344049.png)

![1,1'-Bis[2-phenyl-1,2-dihydrophthalazin-1-ylidene]](/img/structure/B344051.png)
![2,6-Bis[(4-chlorophenyl)sulfanyl]bicyclo[3.3.1]nona-2,6-diene](/img/structure/B344052.png)
